4-Benzyl-2-(benzyloxy)-1,3-oxazol-5(4H)-one
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Overview
Description
4-Benzyl-2-(benzyloxy)-1,3-oxazol-5(4H)-one is an organic compound that belongs to the oxazolone family This compound is characterized by its unique structure, which includes a benzyl group and a benzyloxy group attached to an oxazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2-(benzyloxy)-1,3-oxazol-5(4H)-one typically involves the reaction of benzylamine with benzyloxyacetic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolone ring. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-2-(benzyloxy)-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The benzylic positions can be oxidized to form corresponding benzaldehydes or benzoic acids.
Reduction: The oxazolone ring can be reduced to form the corresponding amine.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzylamine derivatives.
Substitution: Various substituted oxazolones depending on the nucleophile used.
Scientific Research Applications
4-Benzyl-2-(benzyloxy)-1,3-oxazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Benzyl-2-(benzyloxy)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets. The oxazolone ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzyl and benzyloxy groups can enhance the compound’s binding affinity and specificity for its targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Benzyl-2-oxazolidinone: Similar structure but lacks the benzyloxy group.
2-(Benzyloxy)-4,5-dimethoxybenzaldehyde: Contains a benzyloxy group but has a different core structure.
Uniqueness
4-Benzyl-2-(benzyloxy)-1,3-oxazol-5(4H)-one is unique due to the presence of both benzyl and benzyloxy groups attached to the oxazolone ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
73087-17-9 |
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Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
4-benzyl-2-phenylmethoxy-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H15NO3/c19-16-15(11-13-7-3-1-4-8-13)18-17(21-16)20-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2 |
InChI Key |
KXQCTTDKDDNZSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)OC(=N2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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